1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
This can be achieved through radical trifluoromethylation and difluoromethylation processes . The hydrazine moiety is then introduced through a reaction with hydrazine derivatives under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety and fluorinated groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other fluorinated hydrazine derivatives, such as:
- 1-(3-(Difluoromethyl)-4-(trifluoromethyl)phenyl)hydrazine
- 1-(3-(Trifluoromethyl)-4-(difluoromethylthio)phenyl)hydrazine
These compounds share similar structural features but differ in the positioning and nature of the fluorinated groups. The unique combination of difluoromethyl and trifluoromethylthio groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F5N2S |
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Molecular Weight |
258.21 g/mol |
IUPAC Name |
[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2S/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
WYAOHBUNWUTJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)F)SC(F)(F)F |
Origin of Product |
United States |
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